molecular formula C12H27NS B8690888 2-(Decylthio)ethanamine CAS No. 29873-30-1

2-(Decylthio)ethanamine

Cat. No. B8690888
CAS RN: 29873-30-1
M. Wt: 217.42 g/mol
InChI Key: OIWXLVBZDMAARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Decylthio)ethanamine is a useful research compound. Its molecular formula is C12H27NS and its molecular weight is 217.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Decylthio)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Decylthio)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

29873-30-1

Product Name

2-(Decylthio)ethanamine

Molecular Formula

C12H27NS

Molecular Weight

217.42 g/mol

IUPAC Name

2-decylsulfanylethanamine

InChI

InChI=1S/C12H27NS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-13H2,1H3

InChI Key

OIWXLVBZDMAARO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

After the hydrolysis in the above step is complete, the reactor is cooled to about 100° C. and approximately 2.0 equivalents of sodium hydroxide (217 lbs of 50 weight percent solution), based upon the hydrochloric acid added in the production of 2-(decylthio)ethanamine hydrochloride, are introduced with stirring in approximately 30 minutes. The reaction mixture is allowed to settle until phase separation is complete (approximately 30 minutes) and the 2-(decylthio)ethanamine is decanted off. The 2-(decylthio)ethanamine can be passed over a drying agent such as sodium sulfate, or may be vacuum stripped to remove any dissolved and/or entrained water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.